

Vapendavir: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Vapendavir

Cat. No.: B1682827

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An in-depth analysis of the capsid-binding antiviral agent **Vapendavir** (BTA798), detailing its chemical properties, mechanism of action, and clinical evaluation.

This technical guide provides a comprehensive overview of **Vapendavir**, a potent enteroviral capsid binder with demonstrated clinical activity against human rhinovirus (HRV). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical characteristics, mechanism of action, and methodologies for its evaluation.

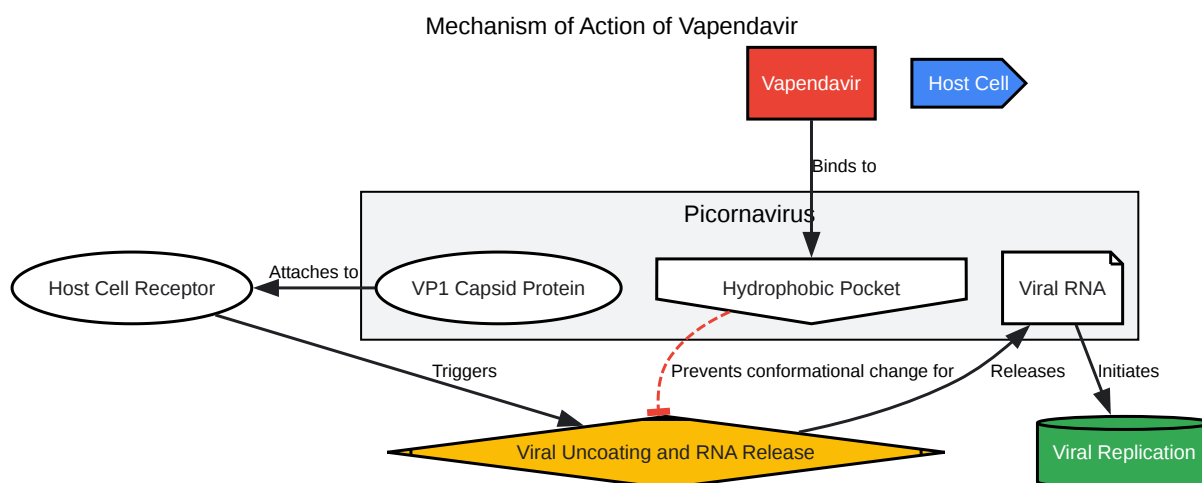
Core Chemical and Physical Properties

Vapendavir, with the CAS number 439085-51-5, is a small molecule inhibitor belonging to the benzisoxazole class.^{[1][2][3]} Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	439085-51-5	[1] [2] [3] [4]
Molecular Formula	C21H26N4O3	[1] [2] [3]
Molecular Weight	382.46 g/mol	[2] [3] [4]
IUPAC Name	3-ethoxy-6-(2-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzo[d]isoxazole	[3]
Synonyms	BTA-798, BTA798	[1] [3] [4]
Appearance	White Solid	[5]
Solubility	Soluble in DMSO, Chloroform (10 mg/ml), DMF (1 mg/ml)	[1] [5]

Mechanism of Action: Capsid Binding and Viral Entry Inhibition

Vapendavir exerts its antiviral effect by acting as a capsid-binding agent.[\[1\]](#) It specifically targets a hydrophobic pocket within the VP1 capsid protein of rhinoviruses and other related enteroviruses.[\[6\]](#)[\[7\]](#) This binding event stabilizes the viral capsid, preventing the conformational changes necessary for the virus to uncoat and release its genetic material into the host cell.[\[7\]](#) By inhibiting this crucial early step in the viral life cycle, **Vapendavir** effectively halts viral replication.[\[8\]](#)



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Vapendavir binds to a hydrophobic pocket in the VP1 capsid protein, preventing viral uncoating.

Antiviral Activity

Vapendavir has demonstrated potent in vitro activity against a broad range of human rhinovirus serotypes and other enteroviruses, including Enterovirus 71 (EV71).^{[1][9]} The 50% effective concentrations (EC₅₀) are typically in the nanomolar to low micromolar range.

Virus	Cell Line	EC50	Source
Human Rhinovirus 2 (HRV2)	HeLa Ohio	1 ng/ml	[1]
Human Rhinovirus 14 (HRV14)	HeLa Ohio	5 ng/ml	[1]
39 HRV Clinical Isolates (median)	HeLa Ohio	7.3 ng/ml	[1]
Enterovirus 71 (EV71) (average)	-	0.7 μ M	[1]
21 EV71 Isolates	-	0.5-1.4 μ M	[4] [9] [10]

Experimental Protocols

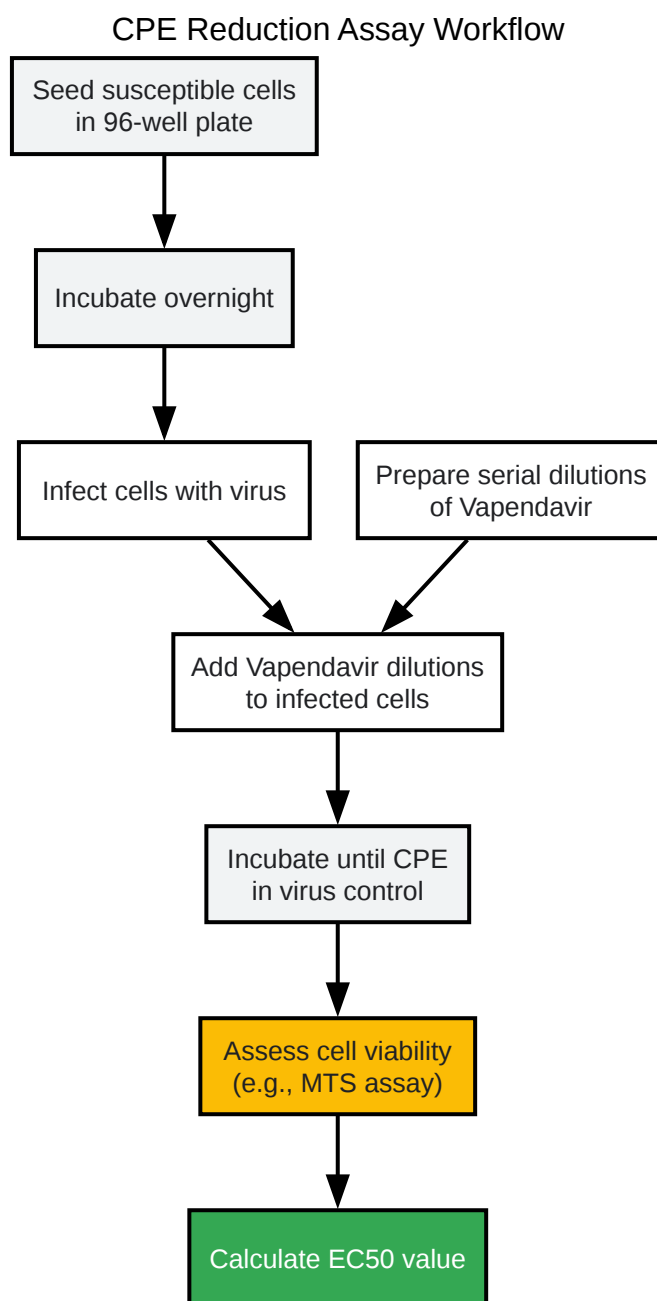
In Vitro Antiviral Activity Assessment: Cytopathic Effect (CPE) Reduction Assay

A common method to determine the antiviral potency of **Vapendavir** is the cytopathic effect (CPE) reduction assay.

Methodology:

- Cell Seeding: HeLa or other susceptible cells are seeded in 96-well plates and incubated overnight to allow for cell attachment.
- Compound Dilution: **Vapendavir** is serially diluted to create a range of concentrations.
- Infection: The cell monolayers are infected with a known titer of the target virus.
- Treatment: The diluted **Vapendavir** is added to the infected cells. Control wells with no virus, virus only, and no compound are included.
- Incubation: The plates are incubated until the virus-only control wells show complete CPE.

- Readout: Cell viability is assessed using a colorimetric method, such as the MTS assay, which measures mitochondrial activity.
- Data Analysis: The EC50 value is calculated as the concentration of **Vapendavir** that inhibits the viral CPE by 50% compared to the virus control.



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Workflow for determining the in vitro antiviral activity of **Vapendavir**.

Clinical Trial in Patients with COPD and Rhinovirus Infection

Vapendavir has been evaluated in clinical trials for its efficacy and safety in treating rhinovirus infections in patients with underlying respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD).

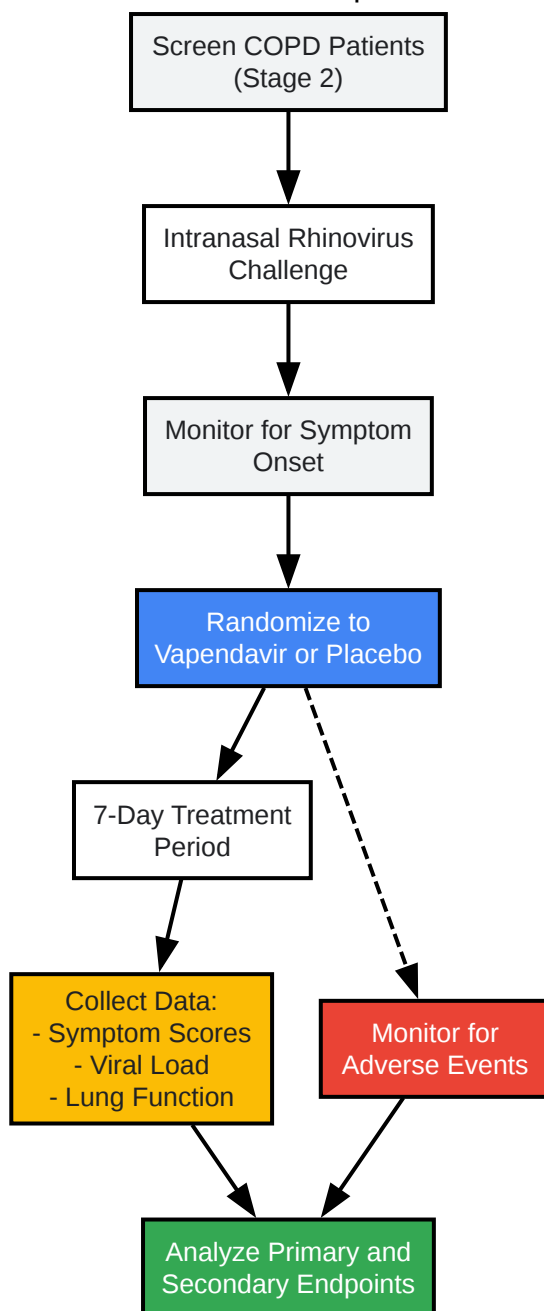
Study Design: A randomized, double-blind, placebo-controlled study.

Participant Population: Patients with a diagnosis of Stage 2 COPD.[\[10\]](#)[\[11\]](#)

Methodology:

- Screening: Participants are screened for eligibility, including a diagnosis of Stage 2 COPD. [\[10\]](#)[\[11\]](#)
- Rhinovirus Challenge: Participants are intranasally infected with a rhinovirus.[\[11\]](#)
- Symptom Monitoring: Patients are monitored for the onset of upper and lower respiratory symptoms.[\[10\]](#)[\[11\]](#)
- Randomization and Treatment: Upon self-reported onset of symptoms, participants are randomized to receive either oral **Vapendavir** or a placebo.[\[11\]](#) Treatment typically continues for seven days.[\[10\]](#)[\[11\]](#)
- Data Collection: Throughout the study, data on respiratory symptoms, viral load (from nasal lavage and sputum), and lung function are collected.[\[8\]](#)[\[10\]](#)
- Endpoints: The primary endpoints often include the change in respiratory symptom scores, while secondary endpoints may include viral load and time to illness resolution.[\[10\]](#)
- Safety Monitoring: Adverse events are monitored throughout the trial.[\[10\]](#)

Clinical Trial Workflow for Vapendavir in COPD



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A simplified workflow of a clinical trial evaluating **Vapendavir** in COPD patients.

Clinical Significance and Future Directions

Clinical studies have shown that **Vapendavir** can significantly improve both upper and lower respiratory symptoms in patients with COPD infected with rhinovirus and shorten the duration

of the illness.[8][10] These findings are supported by reductions in viral load in treated individuals.[8][10] **Vapendavir** has been generally well-tolerated in clinical trials.[10][12] As the only direct-acting antiviral for rhinovirus currently in late-stage clinical development, **Vapendavir** holds promise as a potential therapy to mitigate the severity of rhinovirus-induced exacerbations in vulnerable patient populations with respiratory diseases such as asthma and COPD.[8][10][11] Further research and clinical trials will be crucial to fully establish its therapeutic role.

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